molecular formula C11H18N5O13P3 B1450764 5'-Guanylylmethylenediphosphonate CAS No. 13912-93-1

5'-Guanylylmethylenediphosphonate

Cat. No.: B1450764
CAS No.: 13912-93-1
M. Wt: 521.21 g/mol
InChI Key: PHBDHXOBFUBCJD-KQYNXXCUSA-N
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Description

5’-Guanylylmethylenediphosphonate is a nucleoside triphosphate analogue. It is guanosine substituted at position 5’ by a (beta,gamma-methylene)triphosphate group . It is a crucial compound used in the research of various diseases serving as a potent inhibitor of adenylate cyclase, which can help regulate intracellular cyclic AMP levels .


Molecular Structure Analysis

The molecular formula of 5’-Guanylylmethylenediphosphonate is C11H18N5O13P3 . The IUPAC name is [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid .

Scientific Research Applications

Activation of Adenylate Cyclase

5'-Guanylylmethylenediphosphonate (this compound) shows potential in activating adenylate cyclase, an enzyme involved in the conversion of ATP to cAMP, a critical signaling molecule. Research by Cuatrecasas, Jacobs, and Bennett (1975) demonstrated that this compound could stimulate adenylate cyclase activity in rat fat pad membranes. This activation was found to be hormone-dependent, suggesting a role for this compound in hormonal regulation of adenylate cyclase (Cuatrecasas, Jacobs, & Bennett, 1975).

Ribosomal Binding and Protein Synthesis

This compound also plays a role in ribosomal binding and protein synthesis. Mazumder (1972) found that this compound is not essential for the formation of an AUG-directed, initiation factor IF-2-dependent initiation complex on the 30S subunit or for positioning of fMet-tRNA. However, the recycling of limiting amounts of IF-2 requires both GTP and the 50S subunit, indicating a complex interaction with this compound in the ribosomal machinery (Mazumder, 1972).

Helix Formation in Guanylic Acid

The study of helix formation in guanylic acid, including its 5' isomer, reveals insights into the structural properties of this compound. Gellert, Lipsett, and Davies (1962) observed that concentrated solutions of guanylic acid, which include this compound, can form a gel. This gel formation is thought to be due to helix formation by guanylic acid, suggesting a potential structural role for this compound in biochemical systems (Gellert, Lipsett, & Davies, 1962).

Probing DNA Polymerases and G Proteins

This compound has been used to probe the functions of DNA polymerases and G proteins. Arabshahi et al. (1990) synthesized 5'-polyphosphates of N2-(p-n-butylphenyl)-2'-deoxyguanosine and -guanosine containing a difluoromethylene group, including this compound. These were used to test their ability to displace [3H]GDP from GTP binding proteins and inhibit DNA polymerase alpha, demonstrating the utility of this compound in studying these important biological molecules (Arabshahi et al., 1990).

Properties

IUPAC Name

[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O13P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBDHXOBFUBCJD-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930365
Record name 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13912-93-1
Record name 5′-Guanylic acid, monoanhydride with methylenebis[phosphonic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13912-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Guanylylmethylenebisphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Guanylylmethylenebisphosphonate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.,.GAMMA.-METHYLENE GUANOSINE 5'-TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E15I11U9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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